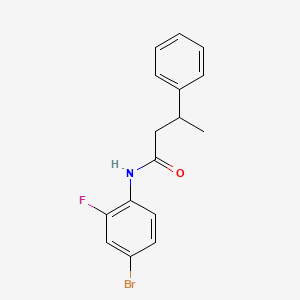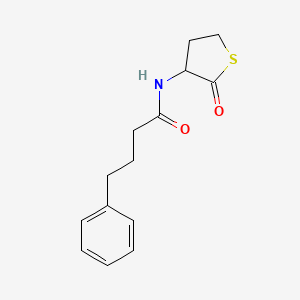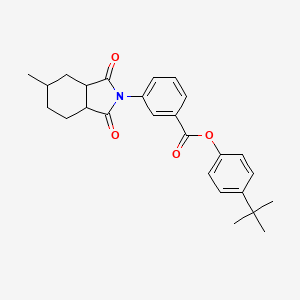
N-(4-bromo-2-fluorophenyl)-3-phenylbutanamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-3-phenylbutanamide, commonly known as Bromadoline, is a chemical compound that belongs to the class of opioids. It was first synthesized in the mid-1990s and has been studied for its potential use as an analgesic and anti-inflammatory drug.
Wirkmechanismus
Bromadoline acts on the opioid receptors in the brain and spinal cord, which are responsible for regulating pain and mood. It binds to the mu-opioid receptors and produces analgesic and anti-inflammatory effects. Bromadoline also activates the kappa-opioid receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Bromadoline produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and mood enhancement. It also produces side effects such as sedation, respiratory depression, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
Bromadoline has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptors. It is also relatively easy to synthesize and has been extensively studied in animal models. However, Bromadoline has several limitations, including its potential for addiction and abuse. It also produces side effects that can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of Bromadoline. One potential area of research is the development of new analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of Bromadoline in the treatment of drug addiction and withdrawal symptoms. Finally, the study of the long-term effects of Bromadoline on the brain and body is an important area of research that could help to inform its clinical use.
Conclusion:
In conclusion, Bromadoline is a chemical compound that has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It acts on the opioid receptors in the brain and produces a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations and potential side effects that must be considered. Future research will help to further our understanding of Bromadoline and its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
Bromadoline has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and cancer pain. Bromadoline has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-11(12-5-3-2-4-6-12)9-16(20)19-15-8-7-13(17)10-14(15)18/h2-8,10-11H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKIOFYCSUYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B3981030.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B3981038.png)


![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3981068.png)



![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3981087.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)


